3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Catalog No.
S11208901
CAS No.
M.F
C21H14N4O
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benz...

Product Name

3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

IUPAC Name

3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Molecular Formula

C21H14N4O

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C21H14N4O/c22-14-15-7-6-10-17(13-15)21(26)24-20-19(16-8-2-1-3-9-16)23-18-11-4-5-12-25(18)20/h1-13H,(H,24,26)

InChI Key

UMVPQAIJHNBQAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC(=C4)C#N

3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a chemical compound characterized by its unique structure, which includes a cyano group and an imidazo[1,2-a]pyridine moiety. Its molecular formula is C21H14N4OC_{21}H_{14}N_{4}O, and it has a molecular weight of 358.36 g/mol. The compound features a benzamide backbone with a phenyl group attached to an imidazo[1,2-a]pyridine ring, providing it with potential biological activity and applications in medicinal chemistry.

Typical of benzamides and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Reduction Reactions: The cyano group can be reduced to an amine or aldehyde under appropriate conditions.
  • Condensation Reactions: The amide bond can react with electrophiles, allowing for the synthesis of more complex structures.

These reactions make 3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide a versatile intermediate in organic synthesis.

Research indicates that compounds similar to 3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide exhibit significant biological activities, particularly in anti-cancer and anti-microbial applications. For instance, imidazo[1,2-a]pyridine derivatives have been noted for their ability to modulate the activity of mitotic kinesins, which are critical in cell division processes. This suggests potential use in treating various cellular proliferative diseases .

Several synthetic routes can be employed to create 3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide:

  • Cyclization Method: Starting from 2-phenylimidazo[1,2-a]pyridine derivatives, the introduction of the cyano group can be achieved through nucleophilic substitution followed by acylation to form the benzamide.
  • Multi-step Synthesis: This involves the preparation of intermediate compounds that eventually lead to the desired product through sequential reactions including cyclization and functional group modifications.
  • One-Pot Synthesis: Recent advancements allow for one-pot reactions where multiple steps are combined into a single reaction vessel, improving efficiency and yield.

3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anti-cancer drugs.
  • Biological Research: Studying its effects on cell proliferation and apoptosis.
  • Chemical Biology: Serving as a probe for investigating cellular mechanisms involving kinases.

Studies on similar compounds have shown interactions with various biological targets:

  • Kinase Inhibition: Compounds in this class often inhibit specific kinases involved in cancer progression.
  • Receptor Binding: They may also interact with certain receptors affecting cell signaling pathways.

These interactions highlight the importance of structural features in determining biological activity.

Several compounds share structural similarities with 3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. Notable examples include:

Compound NameStructural FeaturesBiological Activity
4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamideChlorinated imidazo-pyridineAnti-cancer
5-methyl-N-(2-pyridyl)benzamideMethylated pyridineAntimicrobial
N-(4-fluorophenyl)-N'-(5-methylimidazo[1,2-a]pyridin-6-yl)ureaFluorinated urea derivativeKinase inhibition

Uniqueness

The uniqueness of 3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide lies in its specific combination of functional groups that enhance its biological activity while maintaining structural stability. Its cyano group contributes to its reactivity and potential for further derivatization compared to other similar compounds.

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

338.11676108 g/mol

Monoisotopic Mass

338.11676108 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-08-2024

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